molecular formula C22H21N5O3 B2905668 N-(4-acetylphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide CAS No. 1260937-90-3

N-(4-acetylphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide

Cat. No.: B2905668
CAS No.: 1260937-90-3
M. Wt: 403.442
InChI Key: QNGGHNQTYIDUMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-acetylphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide is a triazoloquinoxaline derivative characterized by a propyl substituent at the 1-position of the triazolo ring and a 4-acetylphenyl acetamide moiety.

Properties

IUPAC Name

N-(4-acetylphenyl)-2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O3/c1-3-6-19-24-25-21-22(30)26(17-7-4-5-8-18(17)27(19)21)13-20(29)23-16-11-9-15(10-12-16)14(2)28/h4-5,7-12H,3,6,13H2,1-2H3,(H,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNGGHNQTYIDUMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=C(C=C4)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-acetylphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide is a complex organic compound that has gained attention in medicinal chemistry due to its potential biological activities. This compound belongs to the class of triazole derivatives and features a triazoloquinoxaline core, which is known for its diverse pharmacological properties. The synthesis and characterization of this compound have been explored in various studies, highlighting its therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C22H21N5O3C_{22}H_{21}N_{5}O_{3}, with a molecular weight of approximately 403.4 g/mol. Its structure includes a central quinoxaline moiety fused with a triazole ring and an acetylphenyl substituent. The compound's structural complexity is indicative of its potential interactions with biological targets.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on various triazole derivatives have shown promising antibacterial activity against Gram-positive and Gram-negative bacteria. In particular, derivatives tested against Staphylococcus aureus and Escherichia coli demonstrated zones of inhibition comparable to standard antibiotics like ciprofloxacin .

Anticancer Activity

The anticancer potential of triazoloquinoxaline derivatives has also been explored. For example, compounds within this class have shown inhibitory effects on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation pathways. Data suggest that structural modifications can enhance potency against specific cancer types .

The biological activity of this compound is likely mediated through its interaction with various biological targets including enzymes and receptors. Similar compounds have been shown to inhibit metabolic enzymes such as acetylcholinesterase (AChE), which could contribute to their neuroprotective effects. Furthermore, the ability to modulate kinase activity has been observed in related triazole compounds, suggesting a multifaceted mechanism of action .

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of triazoloquinoxaline derivatives:

StudyCompound TestedBiological ActivityResults
N-(3-acetylphenyl)-2-{4-oxo-1-propyl...AnticancerModerate inhibitory effects on MCF-7 cell line
Various Triazole DerivativesAntimicrobialSignificant activity against E. coli and S. aureus
Quinazoline DerivativesAntibacterialHigh zones of inhibition against Proteus vulgaris

These findings highlight the therapeutic potential of this compound and its analogs in treating infectious diseases and cancer.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares key structural and physicochemical properties of N-(4-acetylphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide with three closely related analogs:

Compound Molecular Formula Substituents Molecular Weight Key Features
This compound (Target Compound) C₂₂H₂₂N₆O₃ 1-propyl triazoloquinoxaline; 4-acetylphenyl acetamide 430.45 g/mol Electron-withdrawing acetyl group; longer alkyl chain at triazolo ring
N-(4-chlorophenyl)-2-(1-methyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide C₁₈H₁₄ClN₅O₂ 1-methyl triazoloquinoxaline; 4-chlorophenyl acetamide 367.79 g/mol Chloro substituent enhances lipophilicity; smaller methyl group at triazolo ring
N-(4-chlorophenyl)-2-(4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide C₁₇H₁₂ClN₅O₂ Unsubstituted triazoloquinoxaline; 4-chlorophenyl acetamide 353.76 g/mol Lack of alkyl substitution at triazolo ring; simpler structure
N-(3-methylphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide C₂₁H₂₂N₆O₂ 1-propyl triazoloquinoxaline; 3-methylphenyl acetamide 414.44 g/mol Methyl substituent at meta position; similar alkyl chain but differing aryl group

Key Observations:

Substituent Effects on Pharmacokinetics: The acetyl group in the target compound introduces polarity compared to the chloro or methyl groups in analogs . This may reduce membrane permeability but enhance solubility in aqueous media.

Binding Affinity Trends: Chlorophenyl analogs (e.g., ) exhibit higher logP values (calculated: ~3.5–4.0) due to the chloro group, favoring hydrophobic target interactions. The acetylphenyl variant (logP ~2.8) may prioritize hydrogen bonding via the ketone oxygen .

Synthetic Accessibility :

  • The target compound’s acetylphenyl group requires additional protection-deprotection steps during synthesis compared to simpler chlorophenyl or methylphenyl analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.